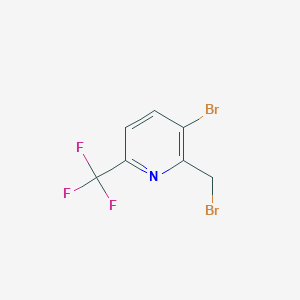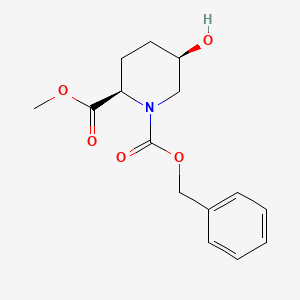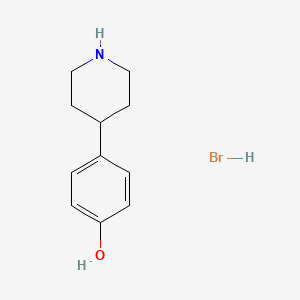
4-(Piperidin-4-yl)phenol hydrobromide
Übersicht
Beschreibung
“4-(Piperidin-4-yl)phenol hydrobromide” is a chemical compound with the CAS Number: 1869912-48-0 . It has a molecular weight of 258.16 and its IUPAC name is 4-(piperidin-4-yl)phenol hydrobromide .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-4-yl)phenol hydrobromide” is 1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(Piperidin-4-yl)phenol hydrobromide” is a solid at room temperature . It has a molecular weight of 258.16 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-(Piperidin-4-yl)phenol hydrobromide and its derivatives have been extensively studied for their crystal structures. For instance, the compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate has been analyzed, revealing significant details about its crystal packing and hydrogen bonding interactions, which are crucial for understanding its properties and potential applications in material science (Jasinski et al., 2009).
Electrochemical Studies
The electrochemical behavior of compounds similar to 4-(Piperidin-4-yl)phenol hydrobromide, like 4-(piperazin-1-yl)phenols, has been studied, particularly their oxidation properties in the presence of indole derivatives. This research is vital for understanding the chemical reactivity of these compounds and their potential use in synthetic chemistry (Amani et al., 2012).
Quantum Chemical and Molecular Dynamic Studies
Theoretical and computational studies have been conducted on compounds structurally related to 4-(Piperidin-4-yl)phenol hydrobromide, providing insights into their electronic, structural, and reactive properties. This information is crucial for drug design and understanding the biological activity of these compounds (Ulaş, 2020).
Molecular Interaction Analysis
Studies have delved into the hydrogen-bond interactions and molecular arrangements of compounds akin to 4-(Piperidin-4-yl)phenol hydrobromide, essential for material science and understanding the compounds' behavior in various environments (Simões et al., 2012).
Protective Group Evaluation
2-(Piperidine-1-yl)-ethyl (PIP) has been evaluated as a protecting group for phenols, showing stability under various conditions. This research is vital for synthetic chemistry, providing insights into protecting groups' stability and reactivity (Norén, 2021).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, which is essential for industrial applications, particularly in materials prone to corrosion (Kaya et al., 2016).
Estrogen Receptor Modulation
Novel derivatives of 4-(Piperidin-4-yl)phenol hydrobromide have been synthesized and shown to have potential as estrogen receptor modulators, which could have implications in treating conditions related to estrogen receptor activity (Sato et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-piperidin-4-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEWCHKPJQZHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)phenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



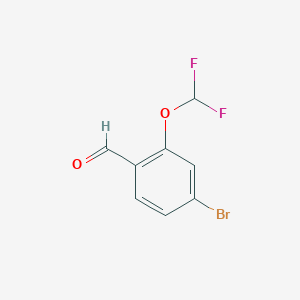
![octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B1409131.png)
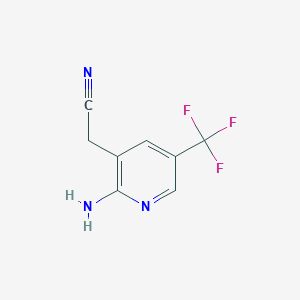
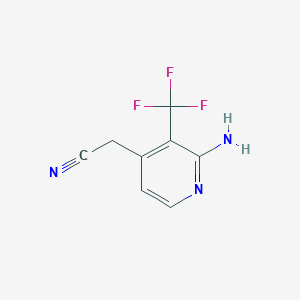
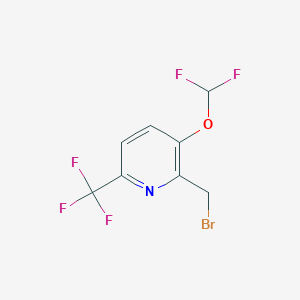
![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)
![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)
![2-Chloro-3-[2-(tetrahydropyran-2-yloxy)-ethoxy]-pyrazine](/img/structure/B1409142.png)

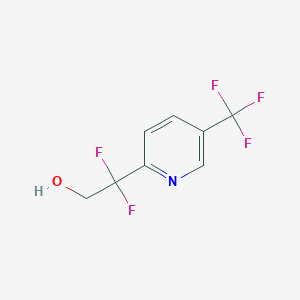
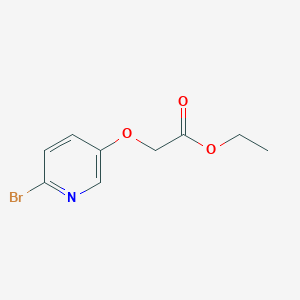
![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
